

The Cholinergic Modulator ENS-163 Phosphate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction: ENS-163, chemically identified as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate], is a novel phosphate-containing compound that has demonstrated significant activity within the cholinergic neurotransmitter system. As a selective M1 muscarinic acetylcholine receptor agonist with additional M2 receptor antagonistic properties, ENS-163 presents a unique pharmacological profile.[1][2] This dual action suggests its potential in therapeutic areas where enhanced acetylcholine turnover and signaling are desirable, such as in the treatment of cognitive deficits.[1] This document provides a comprehensive technical guide on the current understanding of ENS-163 phosphate, with a focus on its effects on acetylcholine release and associated signaling pathways.

Quantitative Pharmacological Profile of ENS-163

The following tables summarize the quantitative data on the efficacy and potency of ENS-163 at various muscarinic receptor subtypes as determined in preclinical studies.

Table 1: In Vitro Receptor Activity of ENS-163[1]



Model System	Receptor Target	Parameter	Value	Comparison
Rat Superior Cervical Ganglion	M1	pD2	6.5 +/- 0.3	-
Rat Superior Cervical Ganglion	M1	Efficacy	128 +/- 4.2%	Compared to carbachol
Rat Left Atria	M2	Efficacy	14 +/- 2.9%	Partial agonist
Rat Left Atria	M2	pA2	5.8 +/- 0.2	Competitive antagonist vs. carbachol
Guinea-Pig Ileum	M3	pD2	5.3 +/- 0.1	-
Guinea-Pig Ileum	M3	Efficacy	72 +/- 4.2%	Partial agonist
Rat Hippocampal Slices	M2 (presynaptic)	pA2	5.5 +/- 0.1	Reversal of oxotremorine- induced inhibition of ACh release

Table 2: In Vivo Effects of ENS-163 on Acetylcholine Levels and Neuronal Activity[1]

Administration Route	Dose Range	Effect	
Oral (rat)	3-10 μmol/kg	Reduced brain acetylcholine levels (indicative of increased turnover)	
Intraperitoneal (rat)	0.3-30 μmol/kg	Increased energy in the low frequency band (2-5 Hz) of hippocampal EEG	

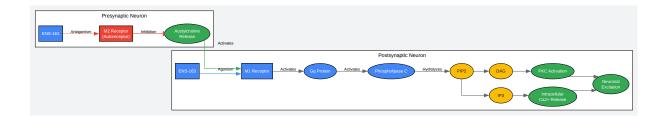
Signaling Pathways and Mechanism of Action



ENS-163 exerts its effects primarily through the modulation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). Its selective agonism at M1 receptors and antagonism at M2 receptors create a distinct signaling cascade that ultimately influences acetylcholine release and neuronal excitability.

The M1 receptor is typically coupled to the Gq family of G-proteins.[3] Activation of M1 receptors by ENS-163 would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can lead to neuronal depolarization and enhanced neuronal excitability.

Conversely, the M2 receptor is coupled to the Gi family of G-proteins.[1] M2 receptors are often found on presynaptic terminals and act as autoreceptors that inhibit acetylcholine release.[4] By antagonizing these receptors, ENS-163 blocks this negative feedback loop, thereby promoting the release of acetylcholine from the presynaptic neuron.[1]



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Caption: Signaling pathway of ENS-163 at presynaptic and postsynaptic neurons.



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of ENS-163.

In Vitro Receptor Profiling

- 1. Rat Superior Cervical Ganglion (M1 Receptor Agonism):
- Tissue Preparation: Superior cervical ganglia are isolated from rats and placed in a recording chamber continuously perfused with Krebs solution.
- Electrophysiological Recording: Intracellular recordings are made from ganglion cells using glass microelectrodes.
- Drug Application: ENS-163 is applied to the perfusion solution at varying concentrations.
- Measurement: The resulting depolarization of the ganglion cell membrane is measured to determine the pD2 and efficacy relative to a full agonist like carbachol.[1]
- 2. Rat Left Atria (M2 Receptor Activity):
- Tissue Preparation: The left atria are dissected from rats and mounted in an organ bath containing oxygenated Krebs solution at 37°C.
- Measurement of Contractile Force: The atria are electrically stimulated, and the force of contraction is recorded.
- Agonist/Antagonist Application: To assess agonism, ENS-163 is added at increasing
 concentrations and the decrease in contractile force is measured. For antagonism, the atria
 are pre-incubated with ENS-163 before adding a full agonist like carbachol, and the shift in
 the concentration-response curve is used to calculate the pA2.[1]
- 3. Guinea-Pig Ileum (M3 Receptor Agonism):
- Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath with Tyrode's solution.

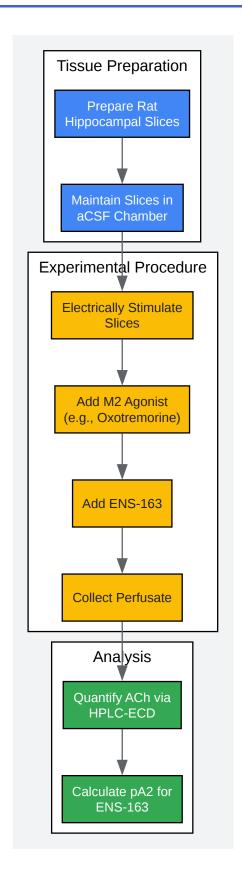
Foundational & Exploratory





- Measurement of Contraction: The contractile response of the smooth muscle is recorded isometrically.
- Drug Application: ENS-163 is added cumulatively to the organ bath to generate a concentration-response curve.
- Analysis: The pD2 and intrinsic activity are determined by analyzing the resulting contractile responses.[1]
- 4. Rat Hippocampal Slices (Presynaptic M2 Receptor Antagonism):
- Tissue Preparation: Transverse hippocampal slices are prepared from rat brains and maintained in an interface chamber with artificial cerebrospinal fluid.
- Stimulation and Measurement of ACh Release: The slices are electrically stimulated to evoke acetylcholine release. The amount of released acetylcholine is quantified, often using high-performance liquid chromatography (HPLC) with electrochemical detection.
- Drug Application: The experiment is performed in the presence of an M2 agonist (e.g., oxotremorine) to inhibit acetylcholine release. ENS-163 is then added to assess its ability to reverse this inhibition.
- Analysis: The pA2 value is calculated to quantify the antagonistic potency of ENS-163 at presynaptic M2 receptors.[1]





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Caption: Workflow for determining presynaptic M2 receptor antagonism of ENS-163.



In Vivo Assessment

- 1. Brain Acetylcholine Turnover:
- Animal Model: Rats are administered ENS-163 orally.
- Sample Collection: At a designated time point post-administration, the animals are euthanized, and brain tissue is rapidly dissected and frozen.
- Neurochemical Analysis: Brain tissue is homogenized, and acetylcholine levels are
 measured using methods such as HPLC with electrochemical detection or mass
 spectrometry. A reduction in steady-state acetylcholine levels is interpreted as an increase in
 its turnover (release and metabolism).[1]
- 2. Electroencephalography (EEG):
- Animal Model: Rats are surgically implanted with electrodes in the hippocampus.
- Drug Administration: Following a recovery period, ENS-163 is administered intraperitoneally.
- EEG Recording: EEG signals are recorded and analyzed for changes in power spectra.
- Analysis: An increase in the energy of specific frequency bands (e.g., 2-5 Hz) is indicative of altered neuronal network activity, which can be correlated with the cholinergic effects of the compound.[1]

Conclusion

ENS-163 phosphate is a promising cholinergic modulator with a unique mechanism of action. Its ability to selectively activate postsynaptic M1 receptors while simultaneously blocking the inhibitory presynaptic M2 autoreceptors suggests a synergistic effect on enhancing cholinergic neurotransmission. The in vitro and in vivo data presented in this guide provide a solid foundation for further investigation into its therapeutic potential for cognitive disorders and other conditions associated with cholinergic deficits. Future research should focus on elucidating the downstream effects of ENS-163-mediated signaling and its long-term impact on neuronal plasticity and function.



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